alpha,3-Dichlorobenzaldoxime

CAS No.: 29203-59-6

Cat. No.: VC2356685

Molecular Formula: C7H5Cl2NO

Molecular Weight: 190.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29203-59-6 |

|---|---|

| Molecular Formula | C7H5Cl2NO |

| Molecular Weight | 190.02 g/mol |

| IUPAC Name | (1E)-3-chloro-N-hydroxybenzenecarboximidoyl chloride |

| Standard InChI | InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+ |

| Standard InChI Key | WQWDKLMCIBTGKV-JXMROGBWSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C(=N\O)/Cl |

| SMILES | C1=CC(=CC(=C1)Cl)C(=NO)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=NO)Cl |

Introduction

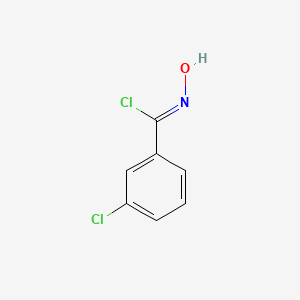

Chemical Properties and Structure

Alpha,3-dichlorobenzaldoxime is characterized by its distinctive chemical structure that incorporates two chlorine atoms strategically positioned on a benzaldehyde framework, along with a hydroxylamine functional group. This arrangement contributes to its unique chemical reactivity and applications.

Basic Chemical Information

Alpha,3-dichlorobenzaldoxime has the molecular formula C₇H₅Cl₂NO with a molecular weight of 190.03 g/mol . It is officially registered with CAS number 29203-59-6, which serves as its unique identifier in chemical databases and literature . The compound belongs to the broader class of aldoximes, which are derivatives of aldehydes formed through the reaction of aldehydes with hydroxylamine.

Structural Characteristics

The molecular structure of alpha,3-dichlorobenzaldoxime features a benzene ring with two chlorine substituents. One chlorine atom is positioned at the 3-position of the benzene ring, while the other (the "alpha" chlorine) is attached to the carbon of the oxime functional group. The oxime group (C=N-OH) is a defining feature of this compound, providing it with distinct chemical properties and reactivity patterns compared to the parent aldehyde.

Physical Properties

While specific physical property data is limited in the available literature, compounds in the aldoxime class typically exist as crystalline solids at room temperature. The presence of the hydroxyl group in the oxime function allows for hydrogen bonding, which influences its solubility and melting point characteristics.

Synthesis Methods

The synthesis of alpha,3-dichlorobenzaldoxime can be accomplished through several methodologies, with the most common approach involving the reaction of appropriately substituted benzaldehydes with hydroxylamine.

Conventional Synthesis

The primary synthesis route for alpha,3-dichlorobenzaldoxime involves the reaction of 3,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction typically takes place in an organic solvent, commonly ethanol or methanol, which facilitates the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime.

The general reaction can be represented as:

3,4-Dichlorobenzaldehyde + NH₂OH·HCl + Base → Alpha,3-Dichlorobenzaldoxime + H₂O + Base·HCl

Alternative Synthesis Route

Chemical Reactivity and Reactions

Alpha,3-dichlorobenzaldoxime demonstrates several characteristic reactions that are common to aldoximes while also exhibiting unique reactivity patterns due to its specific substitution pattern.

1,3-Dipolar Cycloaddition Reactions

One of the most significant reaction pathways for aldoximes involves their conversion to nitrile oxides, which can then participate in 1,3-dipolar cycloaddition reactions. Under appropriate oxidative conditions, alpha,3-dichlorobenzaldoxime can be converted to the corresponding nitrile oxide, which serves as a 1,3-dipole in cycloaddition reactions with dipolarophiles such as alkenes .

These cycloaddition reactions are particularly valuable for the synthesis of heterocyclic compounds such as isoxazoles and isoxazolines, which have significant importance in pharmaceutical research . The regioselectivity of these reactions is influenced by both electronic and steric factors associated with the dichlorinated structure.

Beckmann Rearrangement

Aldoximes, including alpha,3-dichlorobenzaldoxime, can undergo Beckmann rearrangement under acidic conditions to form amides. In this reaction, the hydroxyl group is first converted to a good leaving group, followed by a migration of the aryl group with concurrent nitrogen insertion.

Reduction Reactions

The C=N bond in alpha,3-dichlorobenzaldoxime can be reduced using appropriate reducing agents (such as sodium cyanoborohydride or lithium aluminum hydride) to yield the corresponding hydroxylamine derivative.

Applications and Research Significance

Alpha,3-dichlorobenzaldoxime has several applications in both academic research and industrial contexts, though specific details in the literature are somewhat limited.

Synthetic Intermediate

One of the primary applications of alpha,3-dichlorobenzaldoxime is as a synthetic intermediate in the preparation of heterocyclic compounds, particularly isoxazoles and isoxazolines. These heterocycles have significant importance in medicinal chemistry and materials science .

Analytical Chemistry Applications

Aldoximes have been employed as analytical reagents for the detection and determination of certain metal ions. The chlorine substituents in alpha,3-dichlorobenzaldoxime may modify its chelating properties, potentially making it useful for specific analytical applications.

| Manufacturer | Product Number | Packaging | Price (USD) |

|---|---|---|---|

| Biosynth Carbosynth | FD152807 | 100 mg | $83 |

| Biosynth Carbosynth | FD152807 | 250 mg | $165 |

| Biosynth Carbosynth | FD152807 | 500 mg | $290 |

| Biosynth Carbosynth | FD152807 | 1 g | $500 |

| American Custom Chemicals Corporation | HCH0360093 | 5 mg | $503.86 |

Table 1: Commercial availability and pricing of alpha,3-dichlorobenzaldoxime (as of December 2021)

The relatively high price points, particularly for small quantities, suggest that alpha,3-dichlorobenzaldoxime is primarily used in research settings rather than in large-scale industrial applications. The significantly higher price from American Custom Chemicals Corporation for a much smaller quantity (5 mg) compared to Biosynth Carbosynth's offerings may reflect differences in purity, formulation, or other value-added factors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume